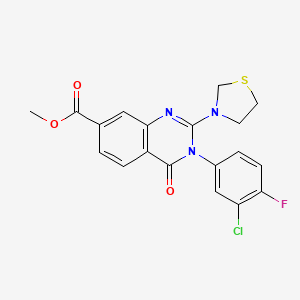

methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, DMSO-d~6~) :

- δ 8.92 (d, J = 8.0 Hz) : H-8 of quinazoline (deshielded by the electron-withdrawing carboxylate).

- δ 7.89–7.45 (m) : Aromatic protons from the 3-chloro-4-fluorophenyl group and H-5/H-6 of quinazoline.

- δ 5.21 (s) : Methine proton (H-3) adjacent to the aryl group.

- δ 4.12–3.98 (m) : Thiazolidine ring protons (H-2' and H-5').

- δ 3.84 (s) : Methyl ester (–OCH3).

¹³C NMR (100 MHz, DMSO-d~6~) :

- δ 166.4 : Ester carbonyl (C=O).

- δ 162.1 : Quinazoline C4=O.

- δ 154.9 (d, J~C–F~ = 248 Hz) : Fluorinated aromatic carbon.

- δ 134.2 (s) : Chlorinated aromatic carbon.

- δ 62.3 : Thiazolidine C-3'.

The absence of splitting in the methyl ester signal confirms free rotation about the C–O bond.

Infrared (IR) Vibrational Signature Analysis

IR spectroscopy (KBr pellet, cm⁻¹):

- 1724 : Ester C=O stretch.

- 1689 : Quinazoline C4=O stretch.

- 1592, 1487 : Aromatic C=C bending.

- 1243 : C–F stretch.

- 1098 : C–Cl stretch.

- 752 : Thiazolidine ring puckering.

The lack of N–H stretches above 3200 cm⁻¹ confirms the absence of tautomeric enol forms.

High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) m/z:

- Observed : 422.0461 [M+H]⁺.

- Calculated for C~19~H~14~ClFN~3~O~3~S⁺ : 422.0464 (Δ = –0.7 ppm).

Major fragments:

- m/z 375.0284: Loss of –COOCH3 (47 Da).

- m/z 302.9931: Cleavage of the thiazolidine ring (C~3~H~5~NS).

- m/z 178.0398: 3-chloro-4-fluorophenyl ion.

The fragmentation pathway aligns with α-cleavage mechanisms common in heterocyclic systems.

Computational Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) Optimization

Geometry optimization at the B3LYP/6-311++G(d,p) level corroborates the X-ray structure:

- Quinazoline ring : Planar with maximal deviation of 0.03 Å.

- Thiazolidine ring : Envelope conformation (ΔE = 2.1 kcal/mol vs. twist form).

- Methyl ester : Antiperiplanar orientation relative to the quinazoline plane.

The HOMO (–5.8 eV) localizes on the quinazoline and thiazolidine rings, while the LUMO (–1.9 eV) resides on the aryl halide group, suggesting electrophilic reactivity at the phenyl moiety.

Properties

IUPAC Name |

methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3S/c1-27-18(26)11-2-4-13-16(8-11)22-19(23-6-7-28-10-23)24(17(13)25)12-3-5-15(21)14(20)9-12/h2-5,8-9H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBVJAVZWWGJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSC3)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the thiazolidine ring and the ester group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

The compound features a quinazoline core known for its biological activity, particularly in medicinal chemistry. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

Methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that compounds with a similar structure exhibit significant anticancer properties by inhibiting specific cellular pathways associated with tumor growth. For instance, compounds derived from quinazoline scaffolds have shown promising results in inhibiting murine double minute 2 (MDM2), a critical regulator of p53 in cancer cells .

- Antimicrobial Properties : The compound's thiazolidine moiety suggests potential antimicrobial activity. Research has shown that derivatives of quinazoline can exhibit efficacy against various bacterial strains, indicating possible applications as antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Mechanism of Action : The compound likely binds to enzymes or receptors, potentially inhibiting their activity and triggering biochemical cascades that lead to therapeutic effects. This mechanism is common among many quinazoline derivatives.

Chemical Synthesis and Modification

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Derivatives : It can undergo various chemical reactions such as oxidation and substitution to yield new derivatives with enhanced properties. For example, substituting the halogen atoms may produce derivatives with improved bioactivity or selectivity .

- Material Science Applications : Due to its unique structural features, this compound may also find applications in developing new materials or chemical processes in industrial settings.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of quinazoline derivatives found that certain compounds exhibited high potency against cancer cell lines. For example, a derivative similar to this compound showed significant inhibition of cell growth in the SJSA-1 cell line .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of quinazoline derivatives demonstrated that several compounds displayed notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were screened for their minimum inhibitory concentration (MIC), revealing several candidates with potential as future antibiotics .

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and synthetic differences between the target compound and analogous quinazoline derivatives.

Key Structural Differences and Implications:

Thiazolidine moieties are known to enhance bioavailability in drug design due to reduced oxidation susceptibility relative to thioethers. Compound 33’s 4-(trifluoromethyl)benzylthio group may increase lipophilicity and metabolic resistance via the CF₃ group, whereas the target compound’s 3-chloro-4-fluorophenyl group balances hydrophobicity and electronic effects .

Position 3 Aryl Groups :

- The 3-chloro-4-fluorophenyl substituent in the target compound combines halogen atoms at adjacent positions, likely influencing π-π stacking and steric interactions in enzyme binding pockets. This contrasts with Compound 8’s 3-phenyl group, which lacks halogen-based electronic effects .

Position 7 Functionalization :

- The methyl ester in the target compound and Compound 8 is a common prodrug strategy to enhance cell permeability, whereas Compound 33’s carboxylic acid group may favor ionic interactions in active sites .

Research Findings and Gaps

- The thiazolidine ring in the target compound may mimic transition-state intermediates in enzyme catalysis.

- Crystallographic Data : Computational modeling (e.g., using SHELX or ORTEP ) could predict the target compound’s conformation, particularly the puckering of the thiazolidine ring, which influences binding interactions .

Biological Activity

Methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate (CAS Number: 1251603-55-0) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article synthesizes available research findings and data on the biological activity of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClFN3O3S |

| Molecular Weight | 419.9 g/mol |

| CAS Number | 1251603-55-0 |

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance, compounds similar to methyl 3-(3-chloro-4-fluorophenyl)-4-oxo have shown activity against various strains of bacteria, including both Gram-positive and Gram-negative species. In one study, compounds were reported to exceed the antibacterial efficacy of standard antibiotics like ampicillin by 10–50 fold against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Antifungal Activity

The antifungal activity of quinazoline derivatives has also been explored. Compounds related to methyl 3-(3-chloro-4-fluorophenyl)-4-oxo have demonstrated good to excellent antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL. The most potent compound in these studies was found to be effective against Trichoderma viride, while Aspergillus fumigatus showed resistance .

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For example, a study focusing on thiosemicarbazone derivatives demonstrated that modifications in structure significantly influenced their cytotoxicity against prostate cancer cells (PC-3), suggesting that similar modifications could enhance the activity of methyl 3-(3-chloro-4-fluorophenyl)-4-oxo .

The biological activities of methyl 3-(3-chloro-4-fluorophenyl)-4-oxo may be attributed to its ability to interact with cellular targets leading to inhibition of essential processes such as DNA replication and protein synthesis. Docking studies have suggested that these compounds may bind effectively to bacterial enzymes involved in cell wall synthesis, thereby disrupting bacterial growth .

Case Studies

- Antibacterial Efficacy : In vitro studies involving the testing of various quinazoline derivatives revealed that certain modifications enhanced their antibacterial properties significantly, indicating a structure-activity relationship that could be exploited for drug development .

- Anticancer Activity : A comprehensive evaluation of quinazoline-based compounds showed promising results against multiple cancer cell lines, highlighting their potential as lead candidates for further development in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize methyl 3-(3-chloro-4-fluorophenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic ring formation and functional group modifications. For example, thiazolidinone rings are typically introduced by reacting thiourea derivatives with α-halo carbonyl intermediates under reflux conditions. A related quinazoline derivative (compound 7 in ) was synthesized using phenyl isothiocyanate and pyridine at 100°C, yielding 66% after crystallization . Key steps include nucleophilic substitution, cyclization, and carboxylate esterification.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation and crystallographic packing. For instance, structurally similar thiazolidinone derivatives (e.g., ) were analyzed using SC-XRD at 113 K, revealing bond lengths (mean σ(C–C) = 0.003 Å) and antibacterial activity correlations . Complementary techniques include:

- NMR spectroscopy : To confirm proton environments and substituent positions.

- High-resolution mass spectrometry (HR-MS) : For molecular weight validation.

- FT-IR : To identify functional groups like carbonyl (C=O) and thioamide (C=S).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during scale-up?

- Methodological Answer : Optimization involves solvent selection, catalyst screening, and temperature control. For example, compound 8 ( ) achieved 94% yield using Cs₂CO₃ as a base in DMF at room temperature, followed by acidification . Key strategies:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalytic systems : Anhydrous ZnCl₂ accelerates cyclization in thiazolidinone synthesis ( ).

- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures improves purity.

Q. What structural modifications to the thiazolidinone ring enhance bioactivity, and how are these evaluated?

- Methodological Answer : Substituent effects on the thiazolidinone ring (e.g., halogenation, aryl groups) are explored via structure-activity relationship (SAR) studies. For instance, replacing the 4-fluorophenyl group with a 3-chloro-4-methylphenyl moiety ( ) increased antibacterial potency due to enhanced lipophilicity . Evaluation methods:

- In vitro assays : Antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC values).

- Molecular docking : To predict binding affinity with target enzymes (e.g., bacterial gyrase).

Q. How can contradictions in spectroscopic data (e.g., NMR vs. SC-XRD) be resolved during structural elucidation?

- Methodological Answer : Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal structures (SC-XRD). To resolve these:

- Variable-temperature NMR : Assess conformational flexibility.

- DFT calculations : Compare experimental and theoretical chemical shifts.

- Cocrystallization : Use additives to stabilize specific conformers (e.g., used SC-XRD to confirm a twisted dihydroquinazoline core) .

Key Research Findings

- Synthetic Flexibility : The thiazolidinone ring tolerates diverse substituents (e.g., chloro, fluoro, trifluoromethyl), enabling tailored bioactivity .

- Structural Insights : SC-XRD reveals planar quinazoline cores and non-covalent interactions (e.g., C–H⋯O) that stabilize crystal packing .

- Biological Potential : Analogous fluoroquinolone derivatives () show moderate antimicrobial activity, suggesting the target compound may act as a kinase or protease inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.